molecular formula C23H19ClN2O2 B4585606 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide

Cat. No.: B4585606
M. Wt: 390.9 g/mol
InChI Key: YSXKEILPHPATMS-UHFFFAOYSA-N
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Description

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloro-substituted benzoxazole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of high-throughput synthesis techniques and automated reaction setups to ensure consistency and scalability. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group in the benzoxazole ring enhances its reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-13-4-8-18(15(3)10-13)22(27)25-19-11-16(6-5-14(19)2)23-26-20-12-17(24)7-9-21(20)28-23/h4-12H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXKEILPHPATMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide
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N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide
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N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide
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N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide
Reactant of Route 5
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N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide
Reactant of Route 6
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N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide

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